molecular formula C19H15NO3 B11065816 6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11065816
M. Wt: 305.3 g/mol
InChI Key: CXXGLFBLMAVACZ-UHFFFAOYSA-N
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Description

6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves a multi-step process. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in the formation of the desired pyranoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of readily available starting materials, efficient catalysts, and scalable reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different substituents on the pyrano or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione stands out due to its specific substitution pattern and the presence of both pyrano and quinoline rings

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

6-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H15NO3/c1-20-15-10-6-5-9-13(15)18-17(19(20)22)14(11-16(21)23-18)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3

InChI Key

CXXGLFBLMAVACZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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